

Unveiling the Target: A Technical Guide to the Biological Activity of IRC-083864

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Compound of Interest

Compound Name: IRC-083864

Cat. No.: B1672176

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IRC-083864 is a potent, small-molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the biological target identification of **IRC-083864**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, cell biology, and drug discovery.

Biological Target: The CDC25 Family of Phosphatases

The primary biological targets of **IRC-083864** have been identified as the Cell Division Cycle 25 (CDC25) family of dual-specificity protein phosphatases.^{[1][2][3][4][5][6][7]} These enzymes are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which in turn drive the progression through different phases of cell division.^{[2][7][8]} In many human cancers, the overexpression of CDC25 phosphatases has been observed, making them an attractive target for therapeutic intervention.^[2]

IRC-083864 acts as a potent inhibitor of multiple CDC25 isoforms, including CDC25A, CDC25B, and CDC25C.^{[2][3][6]} By inhibiting these phosphatases, **IRC-083864** prevents the

activation of CDKs, leading to cell cycle arrest and the suppression of tumor cell proliferation.^[7]

Quantitative Data

The inhibitory activity of **IRC-083864** against various CDC25 isoforms and its cytotoxic effects on cancer cell lines have been quantified in several studies. The following tables summarize the key IC50 values.

Table 1: In Vitro Inhibitory Activity of **IRC-083864** against CDC25 Phosphatases

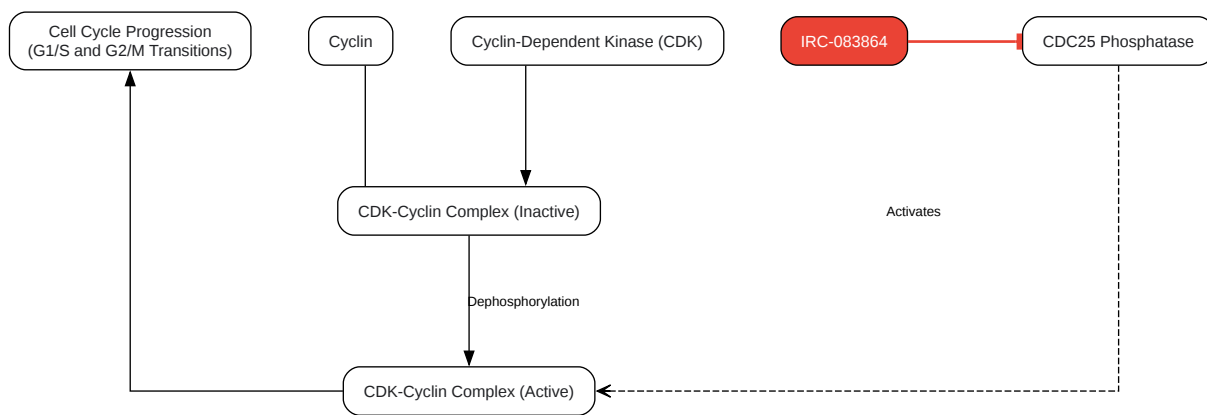
Target Enzyme	IC50 (nM)
Recombinant Human Full-Length CDC25	23 ^[1] ^[4]
CDC25A	23 ± 1.7 ^[3] ^[6]
CDC25B2	26 ± 4.4 ^[3] ^[6]
CDC25B3	53 ± 9.4 ^[3] ^[6]
CDC25C	23 ± 0.4 ^[3] ^[6]
CDC25C (catalytic domain)	11 ± 1.5 ^[3] ^[6]

Table 2: In Vitro Cytotoxicity of **IRC-083864** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HL-60	Acute Promyelocytic Leukemia	47[1][4]
MIA PaCa-2	Pancreatic Cancer	Potent inhibitory activity in nanomolar range[3][6][7]
DU145	Prostate Cancer	Potent inhibitory activity in nanomolar range[3][6]
LNCaP	Prostate Cancer	Potent inhibitory activity in nanomolar range[3][6][7]
MCF-7	Breast Cancer	Potent inhibitory activity in nanomolar range[3][6]
A2058	Melanoma	Potent inhibitory activity in nanomolar range[3][6]

Signaling Pathway

IRC-083864 exerts its anti-cancer effects by intervening in a critical cell cycle regulation pathway. The diagram below illustrates the mechanism of action of **IRC-083864**.





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